molecular formula C7H3Cl5 B076638 3,4-Dichlorobenzotrichloride CAS No. 13014-24-9

3,4-Dichlorobenzotrichloride

Cat. No. B076638
CAS RN: 13014-24-9
M. Wt: 264.4 g/mol
InChI Key: ATYLRBXENHNROH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated aromatic compounds like 3,4-Dichlorobenzotrichloride can involve halogenation reactions where chlorination specifically occurs on the benzene ring. Although direct synthesis procedures for 3,4-Dichlorobenzotrichloride are not detailed, analogous processes can be seen in studies such as the synthesis of related chlorinated benzonitriles and benzamides, which typically involve reactions of chlorobenzene derivatives under various conditions (Suzuki & Kimura, 1991).

Molecular Structure Analysis

Molecular structure analysis of chlorinated compounds similar to 3,4-Dichlorobenzotrichloride often utilizes techniques like X-ray diffraction and DFT calculations. For example, studies on dichlorobenzamide derivatives provide insights into the crystal structures and molecular geometries that could be related to 3,4-Dichlorobenzotrichloride (Zhang et al., 2020).

Chemical Reactions and Properties

Chlorinated aromatic compounds undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions. These reactions are influenced by the presence of chlorine atoms on the aromatic ring, affecting the compound's reactivity and the types of reactions it can participate in. While specific reactions of 3,4-Dichlorobenzotrichloride are not detailed, similar compounds show reactivity patterns that include dechlorination and reactions with nucleophiles (Bosma et al., 1988).

Physical Properties Analysis

The physical properties of chlorinated aromatic compounds like 3,4-Dichlorobenzotrichloride, such as melting and boiling points, solubility, and density, are typically influenced by the degree and pattern of chlorination. These properties are crucial for understanding the compound's behavior in different environments and for its application in various chemical processes. However, specific physical properties of 3,4-Dichlorobenzotrichloride were not found in the available literature.

Chemical Properties Analysis

The chemical properties of 3,4-Dichlorobenzotrichloride would include its reactivity, stability, and interactions with other chemicals. These properties are determined by the electronic effects of the chlorine atoms and the aromatic system. Studies on similar chlorinated compounds can provide insights into potential chemical behaviors, such as susceptibility to hydrolysis, oxidation, and other chemical transformations (Meng, 2007).

Scientific Research Applications

  • Reductive dehalogenation by anaerobic microorganisms : Research has shown that anaerobic microorganisms in pond sediment can transform dichloroanilines, like 3,4-Dichlorobenzotrichloride, to monochloroanilines. This process is relevant for environmental remediation and understanding microbial degradation pathways (Struijś & Rogers, 1989).

  • Kinetic study with cyclopentadienyltungsten dihydride : A study investigated the reaction of cyclopentadienyltungsten dihydride with 3,4-dichlorobenzotrichloride, providing insights into the chemical kinetics and potential industrial applications of such reactions (Morrison, Landgrebe, & Kleinberg, 1975).

  • Photophysical properties of phlorin macrocycles : Research involving phlorin macrocycles, which include derivatives related to 3,4-Dichlorobenzotrichloride, delves into their electrochemical and photophysical properties. These findings have implications in fields like photochemistry and materials science (Pistner et al., 2013).

  • Photocatalytic mineralization in waste treatment : A study on the photocatalytic degradation of 2,4-dichlorophenoxyacetic acid using Fe3+/H2O2/UV systems, which are related to the chemical structure of 3,4-Dichlorobenzotrichloride, shows potential applications in environmental waste treatment (Sun & Pignatello, 1993).

  • Biofilm reactor systems for chloroaromatic compound degradation : Studies on the degradation of chloroaromatic compounds like 3,4-Dichlorobenzotrichloride using different biofilm reactor systems offer insights into bioremediation techniques and environmental detoxification (Ascón & Lebeault, 1999).

  • Gamma radiolytic degradation : Research on the degradation of 3,4-dichloroaniline in aqueous solution using gamma-ray irradiation highlights advanced methods for water purification and environmental cleanup (Huang et al., 2016).

  • Algae-based biodegradation : A study on the capability of the green alga Chlorella pyrenoidosa in degrading and removing 3,4-dichloroaniline, a compound related to 3,4-Dichlorobenzotrichloride, from water demonstrates the potential of using microalgae for environmental decontamination (Wang, Poon, & Cai, 2012).

  • Dechlorination of dichlorophenols : Studies on the dechlorination of 2,4-dichlorophenol, a structurally similar compound, by various nanoparticles and bimetallic systems, indicate the potential for advanced material applications in environmental chemistry (Zhang et al., 2020).

Safety And Hazards

3,4-Dichlorobenzotrichloride may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,2-dichloro-4-(trichloromethyl)benzene
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InChI

InChI=1S/C7H3Cl5/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
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InChI Key

ATYLRBXENHNROH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)Cl
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Molecular Formula

C7H3Cl5
Record name 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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DSSTOX Substance ID

DTXSID2025840
Record name 1,2-Dichloro-4-(trichloromethyl)benzene
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Molecular Weight

264.4 g/mol
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Physical Description

3,4,alpha,alpha,alpha-pentachlorotoluene is a slightly opaque pale yellow liquid. (NTP, 1992)
Record name 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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Boiling Point

541.6 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

1.591 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

2 mmHg at 77 °F ; 7 mmHg at 122 °F; 12 mmHg at 158 °F (NTP, 1992)
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Product Name

3,4-Dichlorobenzotrichloride

CAS RN

13014-24-9
Record name 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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Record name 1,2-Dichloro-4-(trichloromethyl)benzene
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Record name 3,4-Dichlorophenyltrichloromethane
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Record name 3,4-Dichlorobenzotrichloride
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Record name Benzene, 1,2-dichloro-4-(trichloromethyl)-
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Record name 3,4-DICHLOROPHENYLTRICHLOROMETHANE
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Melting Point

78.4 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

In this apparatus, a mixture of 1,725 g (7.5 moles) of 4-chlorobenzotrichloride and 12 g (0.075 mole) of FeCl3 was heated to 70° C. and circulated. The introduction of 585 g (8.25 moles) of chlorine gas was then started. (chlorine gas was fed in at a rate such that no chlorine was detectable in the exit gas.) The reaction was complete after 5 hours. 2 liters of dilute hydrochloric acid were added to the reaction mixture and the organic phase was separated off, washed twice with 2 liters of water and dried over CaCl2. Subsequent fractional distillation gave 1,824 g of 3,4-dichlorobenzotrichloride (92% of theory) (98% purity according to a gas chromatogram), of boiling point 138°-140° C. at 12 mbar.
Quantity
7.5 mol
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
585 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 57.5 g (250 mmol) of p-chlorobenzotrichloride, 1.5 g (9.2 mmol) of iron(III) chloride and 28 g (272 mmol) of sulphur dichloride was warmed to 80° C. for 3 hours. Thereafter, it was worked up in the manner indicated in Example 1. 34 g of 3,4-dichlorobenzotrichloride were thus obtained.
Quantity
57.5 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Chlorine gas was passed into a mixture of 115 g (0.5 mol) of p-chlorobenzotrichloride and 0.8 g (6 mmol) of aluminum chloride for 8.5 hours at 60° to 80° C. The mixture was then worked up by adding 200 ml of ice-cooled dilute hydrochloric acid to the reaction mixture, filtering off the solid constituents, separating off the organic phase from the filtrate, washing the organic phase five times with, in each case, 100 ml of water, then drying it over calcium chloride and subsequently distilling it over a packed column of 60 cm in length and having a silvered casing of glass. In this procedure, 100 g (75.6% of theory) of 3,4-dichlorobenzotrichloride (purity 99%) of boiling point 87° to 97° C./0.22 mm Hg were obtained. The purity and the structure of the product were unequivocally determined by a gas chromatogram and by a nuclear-magnetic resonance spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichlorobenzotrichloride
Reactant of Route 2
3,4-Dichlorobenzotrichloride
Reactant of Route 3
3,4-Dichlorobenzotrichloride
Reactant of Route 4
3,4-Dichlorobenzotrichloride
Reactant of Route 5
3,4-Dichlorobenzotrichloride
Reactant of Route 6
3,4-Dichlorobenzotrichloride

Citations

For This Compound
25
Citations
MS NEWMAN, AG Pinkus - The Journal of Organic Chemistry, 1954 - ACS Publications
In view of the interestingresults obtained in the condensation of benzotrichloride with p-cresol in the presence of aluminum chloride (1, 2) the behavior of commercially available …
Number of citations: 11 pubs.acs.org
MS NEWMAN, AG Pinkus - The Journal of Organic Chemistry, 1954 - ACS Publications
In an accompanying paper (1) the aluminum chloride-catalyzed condensation of benzotrichloride with p-cresol to yield 2-hydroxy-5-methylbenzophenone (I) and 6, 12-diphenyl-2, 8-…
Number of citations: 9 pubs.acs.org
WA Morrison, JA Landgrebe, J Kleinberg - Journal of Organometallic …, 1975 - Elsevier
The reaction of di-h 5 -cyclopentadienyltungsten dihydride with benzotrichloride proceeds to produce as the only observed products di-h 5 -cyclopentadienyltungsten dichloride and …
Number of citations: 3 www.sciencedirect.com
HS Booth, HM Elsey, PE Burchfield - Journal of the American …, 1935 - ACS Publications
Benzotrifluoride and its Halogenated Derivatives1 Page 1 Harold Simmons Booth, Howard M, Elsey and Paul E. Burchfield VoL 57 2066, [Contribution from the Morlby Chemical …
Number of citations: 28 pubs.acs.org
SL Machado, LV dos Santos, WF da Costa, BPD Filho… - academia.edu
The known oxadiazoles 3, 5-bis-(phenyl)-1, 2, 4-oxadiazole (3a); the 3-(4-chlorophenyl)-5-phenyl-1, 2, 4-oxadiazole (3b); and the new 3, 5-diphenylchlorinated-1, 2, 4-oxadiazoles 3c-e …
Number of citations: 3 www.academia.edu
TA Cooper - Journal of the American Chemical Society, 1973 - ACS Publications
The complexVCl2 (py) 4 was rapidly oxidized by several aralkyl halides, RX, to vanadium (III) and an almost quantitative yield of RR: 2V (II)+ 2RX RR+ 2V (III)+ 2X_. No products of the …
Number of citations: 59 pubs.acs.org
Z Luo, K Imamura, Y Shiota, K Yoshizawa… - The Journal of …, 2021 - ACS Publications
A convergent paired electrolysis catalyzed by a B 12 complex for the one-pot synthesis of a tertiary amide from organic trichlorides (R-CCl 3 ) has been developed. Various readily …
Number of citations: 19 pubs.acs.org
T Kohn, WA Arnold, AL Roberts - Environmental science & …, 2006 - ACS Publications
Cross-correlations of rate constants between a system of interest and a better-defined one have become popular as a tool in studying transformations of organic pollutants. A slope of …
Number of citations: 14 pubs.acs.org
MP Esposito, TO Tiernan, FE Dryden - 1980 - books.google.com
This report deals with a group of hazardous chemical compounds known as dioxins. The report discusses the detailed chemistry of dioxin formation and identifies types of organic …
Number of citations: 97 books.google.com
WA MORRISON - 1974 - search.proquest.com
The chem istry of tr ans itio nm etal hydride complexes and re la te d compounds has become in c re as in g ly im portant in re centyea rs. This d is ser ta tio nw ill de sc rib e sdme s tu d …
Number of citations: 2 search.proquest.com

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